

developing assays for 4-(2-methyloxazol-5-yl)morpholine activity

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Compound of Interest

Compound Name: 4-(2-Methyloxazol-5-yl)morpholine

CAS No.: 53422-94-9

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An Application Note and Protocol from the Desk of a Senior Application Scientist

Topic: A Comprehensive Guide to Developing and Implementing an Assay Cascade for Characterizing **4-(2-methyloxazol-5-yl)morpholine** Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract

The morpholine ring is a well-established "privileged structure" in medicinal chemistry, frequently found in compounds targeting protein kinases due to its favorable physicochemical and metabolic properties.[1][2] A significant number of morpholine-containing molecules have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/AKT/mechanistic Target of Rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in diseases like cancer.[3][4][5][6] This document provides a comprehensive, field-proven guide for developing a multi-tiered assay cascade to characterize the activity of novel morpholine-containing compounds, using **4-(2-methyloxazol-5-yl)morpholine** as a representative example. We will proceed under the scientifically-

grounded hypothesis that this compound is an inhibitor of the mTOR kinase. This guide details an integrated workflow, from confirming direct target engagement using biophysical methods to quantifying enzymatic inhibition and ultimately assessing functional activity in a cellular context.

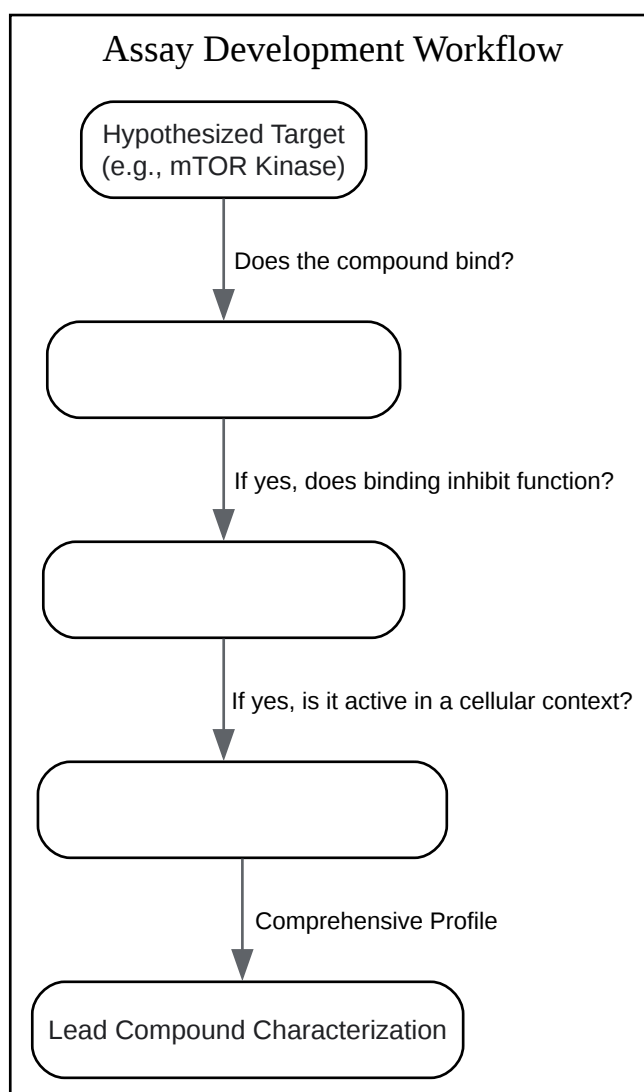
Introduction: The Rationale for an Integrated Assay Strategy

The journey from a promising chemical scaffold to a validated lead compound requires a robust and logical series of experiments. A frequent pitfall in early-stage drug discovery is the reliance on a single assay type, which can lead to misleading results. For instance, a compound that shows potency in a biochemical assay might fail in a cellular context due to poor permeability or off-target effects.^[7] Conversely, a hit from a cell-based screen provides little information about its direct molecular target.

Therefore, we advocate for a tiered assay cascade that builds a comprehensive profile of the compound's activity. This strategy allows for early, data-driven decisions and ensures that resources are focused on the most promising molecules. Our proposed workflow for **4-(2-methyloxazol-5-yl)morpholine** is designed to answer three fundamental questions in sequence:

- Does it bind? (Target Engagement)
- Does it inhibit? (Biochemical Activity)
- Does it work in a cell? (Cellular Function)

This structured approach ensures that each step validates the last, providing a solid foundation of evidence for the compound's mechanism of action.



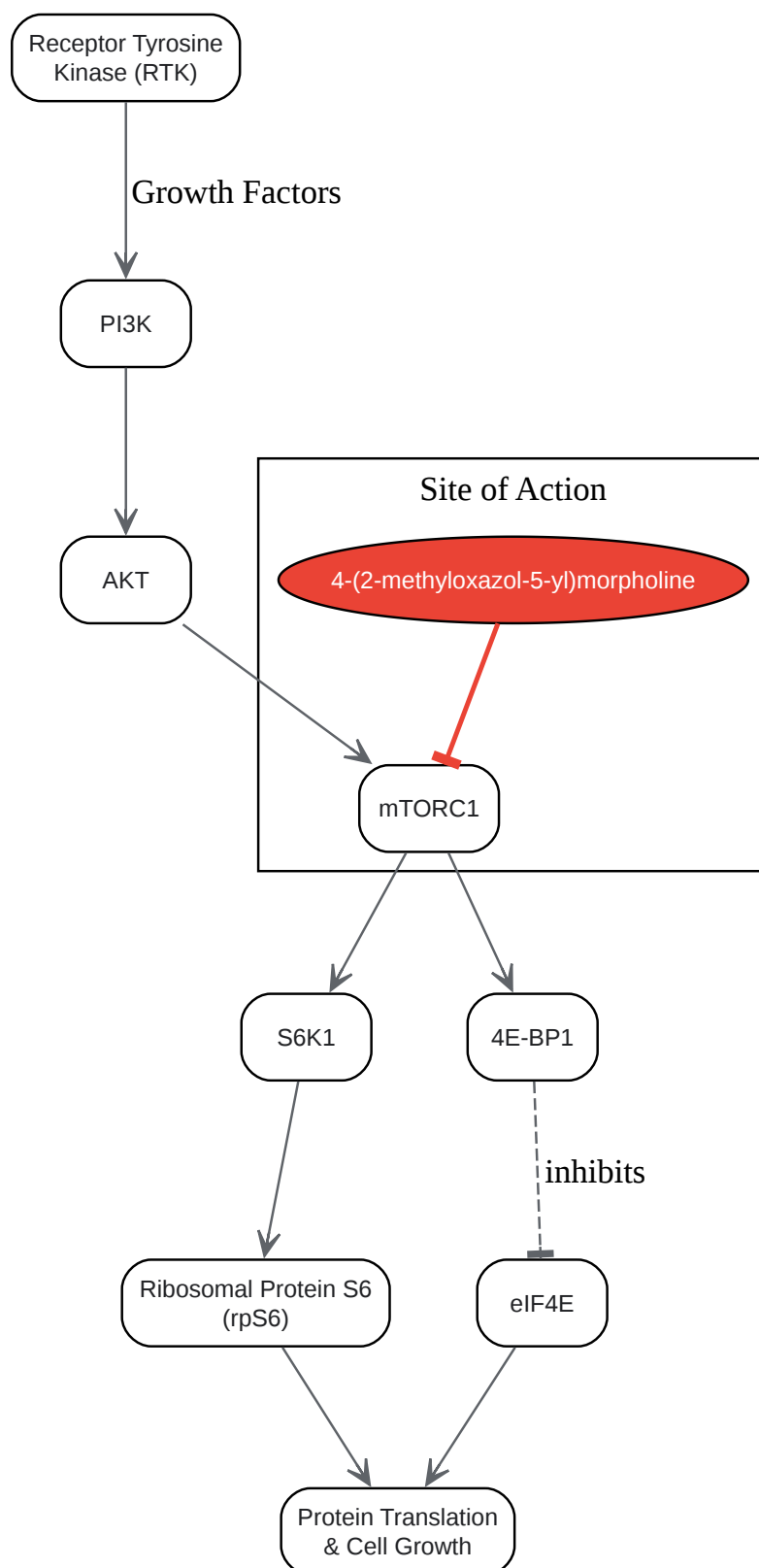
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Caption: A tiered workflow for compound characterization.

The PI3K/AKT/mTOR Signaling Pathway: A Key Therapeutic Target

The PI3K/AKT/mTOR pathway is a central signaling cascade that integrates extracellular cues, such as growth factors and nutrients, to regulate essential cellular processes like protein synthesis, cell growth, and survival.[3][5] mTOR, a serine/threonine kinase, exists in two distinct complexes: mTORC1 and mTORC2.[3][8] mTORC1 is a primary regulator of cell growth and is acutely sensitive to nutrients and growth factors. Its dysregulation is a hallmark of many

cancers and metabolic diseases, making it a highly attractive drug target.[4] Key downstream substrates of mTORC1 include S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which directly control protein translation.[9] Our assay cascade will focus on measuring the activity of mTORC1.



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Caption: Simplified PI3K/AKT/mTORC1 signaling pathway.

Tier 1: Biophysical Assays for Direct Target Engagement

The first crucial step is to confirm that **4-(2-methyloxazol-5-yl)morpholine** physically interacts with its hypothesized target, the mTOR kinase domain. Biophysical assays provide direct evidence of binding, independent of enzyme activity, and are essential for validating hits and understanding the mechanism of action.^{[10][11]}

Protocol 1: Thermal Shift Assay (TSA) for Initial Hit Validation

Principle: The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein.^{[11][12]} The binding of a ligand, such as our test compound, typically stabilizes the protein structure, leading to an increase in its melting temperature (T_m). This change is monitored using an environment-sensitive fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.

Materials:

- Recombinant human mTOR protein (kinase domain)
- SYPRO Orange dye (5000x stock in DMSO)
- Assay Buffer: 10 mM HEPES pH 7.5, 150 mM NaCl
- **4-(2-methyloxazol-5-yl)morpholine** (stock in DMSO)
- qPCR instrument with melt-curve capability

Methodology:

- Protein Preparation: Dilute the mTOR protein stock to a final concentration of 2 μ M in the Assay Buffer.
- Compound Preparation: Prepare a serial dilution of **4-(2-methyloxazol-5-yl)morpholine** in DMSO. Then, dilute these stocks into Assay Buffer to achieve the desired final concentrations (e.g., 0.1 μ M to 100 μ M) with a constant final DMSO concentration (e.g., 1%).

- Assay Plate Setup: In a 96-well or 384-well qPCR plate, add the components in the following order for a 20 μ L final volume:
 - 10 μ L of 2 μ M mTOR protein
 - 5 μ L of the compound dilution (or 1% DMSO for vehicle control)
 - 5 μ L of 4x SYPRO Orange dye (diluted from stock into Assay Buffer)
- Seal and Centrifuge: Seal the plate securely and centrifuge briefly to collect the contents at the bottom of the wells.
- Thermal Denaturation: Place the plate in the qPCR instrument. Run a melt-curve protocol, increasing the temperature from 25°C to 95°C at a ramp rate of 0.5°C/minute, acquiring fluorescence data at each interval.
- Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (T_m) is the midpoint of the transition in the sigmoidal curve. A positive shift in T_m (ΔT_m) in the presence of the compound compared to the DMSO control indicates binding.

Parameter	Recommended Value	Purpose
Final Protein Conc.	1-5 μ M	Ensures a robust fluorescence signal.
Final Dye Conc.	2x - 5x	Provides optimal signal-to-noise without quenching.
Compound Conc. Range	0.1 μ M - 100 μ M	To determine a dose-dependent effect on T_m .
Final DMSO Conc.	\leq 1%	Minimizes solvent effects on protein stability.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Affinity Determination

Principle: ITC is the gold standard for measuring the thermodynamics of binding interactions. [10][13] It directly measures the heat released or absorbed when a ligand (the compound) is titrated into a solution containing the macromolecule (the protein). This allows for the determination of the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Materials:

- Highly purified, concentrated recombinant mTOR protein (kinase domain)
- **4-(2-methyloxazol-5-yl)morpholine**
- ITC Buffer: 20 mM HEPES or Phosphate pH 7.5, 150 mM NaCl (degassed)
- Isothermal Titration Calorimeter instrument

Methodology:

- Sample Preparation:
 - Dialyze the mTOR protein extensively against the ITC buffer to ensure buffer matching.
 - Dissolve the compound in the final dialysis buffer. Meticulous buffer matching is critical to avoid heat of dilution artifacts.
 - Determine the precise concentrations of both protein and compound.
- Instrument Setup:
 - Set the instrument to the desired temperature (e.g., 25°C).
 - Load the protein solution (e.g., 10-20 μM) into the sample cell.
 - Load the compound solution (e.g., 100-200 μM , typically 10-15x the protein concentration) into the injection syringe.
- Titration Experiment:

- Perform an initial small injection (e.g., 0.5 μL) to remove any air from the syringe, and discard this data point.
- Execute a series of injections (e.g., 19 injections of 2 μL each) with sufficient spacing between injections to allow the signal to return to baseline.
- Control Experiment: Perform a control titration by injecting the compound into the buffer-filled sample cell to measure the heat of dilution.
- Data Analysis:
 - Subtract the heat of dilution from the experimental data.
 - Integrate the area under each injection peak to determine the heat change per injection.
 - Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.
 - Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate K_d , n , and ΔH .

Tier 2: Biochemical Assays for Enzymatic Inhibition

Once direct binding is confirmed, the next step is to determine if this binding event inhibits the catalytic function of the mTOR kinase. Modern kinase assays are typically non-radioactive and designed for high-throughput formats.[\[14\]](#)[\[15\]](#)

Protocol 3: TR-FRET Kinase Activity Assay

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust and sensitive methods for measuring kinase activity.[\[5\]](#)[\[16\]](#) In this format, a kinase phosphorylates a biotinylated substrate peptide. A Europium (Eu)-labeled anti-phospho-substrate antibody (donor) and a Streptavidin-labeled acceptor fluorophore are then added. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal. Inhibition of the kinase by the compound prevents substrate phosphorylation, leading to a loss of the FRET signal.

Materials:

- Recombinant active mTOR protein
- Biotinylated substrate peptide (e.g., a derivative of 4E-BP1)
- ATP
- Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
- LanthaScreen™ Tb-anti-pSubstrate Antibody (or similar TR-FRET donor)
- Streptavidin-conjugated acceptor (e.g., D2 or APC)
- Stop Buffer: EDTA in Kinase Assay Buffer
- **4-(2-methyloxazol-5-yl)morpholine**
- Low-volume 384-well assay plates

Methodology:

- Compound Plating: Prepare serial dilutions of **4-(2-methyloxazol-5-yl)morpholine** in DMSO and add 1 µL to the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
- Kinase Reaction:
 - Prepare a master mix containing the mTOR enzyme and the biotinylated substrate in Kinase Assay Buffer.
 - Add 5 µL of this mix to each well.
 - Prepare a solution of ATP in Kinase Assay Buffer (at 2x the final desired concentration, typically at or near the K_m for ATP).
 - Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
- Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for linear substrate turnover.

- Reaction Termination and Detection:
 - Prepare a detection mix containing the Tb-labeled antibody and Streptavidin-acceptor in TR-FRET dilution buffer containing EDTA to stop the reaction.
 - Add 10 μ L of the detection mix to each well.
- Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
- Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (donor and acceptor) after a time delay to reduce background fluorescence.
- Data Analysis:
 - Calculate the TR-FRET emission ratio (Acceptor/Donor).
 - Normalize the data to the positive (DMSO) and negative (no enzyme) controls.
 - Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Component	Final Concentration	Purpose
mTOR Enzyme	0.5 - 5 nM	Optimized for linear reaction kinetics.
Substrate Peptide	200 - 500 nM	Should be at or above its Km value.
ATP	10 - 100 μ M	Typically set at the Km for ATP for competitive inhibitors.
Compound	1 nM - 100 μ M	To generate a full dose-response curve.

Tier 3: Cell-Based Assays for Pathway and Functional Activity

The most critical test is whether the compound can engage its target and inhibit the pathway in a live-cell environment.[7] Cell-based assays account for crucial factors like cell permeability, stability, and potential off-target effects.

Protocol 4: In-Cell Western™ for Downstream Pathway Inhibition

Principle: This quantitative immunofluorescence method measures the phosphorylation of an mTORC1 downstream target, such as ribosomal protein S6 (rpS6), directly in fixed cells in a microplate format.[4] Cells are treated with the compound, then fixed and permeabilized. Two primary antibodies are used: one specific for the phosphorylated substrate (e.g., phospho-rpS6) and another for a housekeeping protein (e.g., GAPDH or total rpS6) for normalization. These are detected with spectrally distinct infrared-labeled secondary antibodies, allowing for simultaneous quantification of the target and the normalizer.

Materials:

- A cancer cell line with active mTOR signaling (e.g., MCF7, U-87 MG)
- Complete cell culture medium
- 96-well or 384-well clear-bottom plates
- **4-(2-methyloxazol-5-yl)morpholine**
- Fixative: 4% Paraformaldehyde in PBS
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Blocking Buffer: Odyssey® Blocking Buffer or 5% BSA in PBS
- Primary Antibodies: Rabbit anti-phospho-S6 (Ser235/236), Mouse anti-GAPDH
- Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit, IRDye® 680RD Goat anti-Mouse
- Infrared imaging system (e.g., LI-COR® Odyssey®)

Methodology:

- Cell Plating: Seed cells into a microplate and allow them to adhere overnight.
- Compound Treatment: Treat cells with a serial dilution of **4-(2-methyloxazol-5-yl)morpholine** for a specified time (e.g., 2-4 hours). Include DMSO controls.
- Fix and Permeabilize:
 - Remove media and fix cells with paraformaldehyde for 20 minutes at RT.
 - Wash wells with PBS.
 - Add Permeabilization Buffer for 20 minutes at RT.
- Blocking: Wash wells and block with Blocking Buffer for 90 minutes at RT.
- Primary Antibody Incubation: Incubate cells with a cocktail of the two primary antibodies diluted in Blocking Buffer overnight at 4°C.
- Secondary Antibody Incubation: Wash wells extensively. Incubate with a cocktail of the two IRDye-labeled secondary antibodies (diluted in Blocking Buffer) for 1 hour at RT, protected from light.
- Imaging: Wash wells a final time. Remove all liquid and scan the dry plate on an infrared imager.
- Data Analysis:
 - Quantify the integrated intensity in both channels (700 nm for normalizer, 800 nm for target).
 - Calculate the normalized signal: (800 nm signal / 700 nm signal).
 - Plot the normalized signal versus compound concentration to determine the cellular IC50.

Protocol 5: Cell Viability/Proliferation Assay

Principle: Since the mTOR pathway is a master regulator of cell growth and proliferation, its inhibition is expected to have a cytostatic or cytotoxic effect. A simple ATP-based luminescence

assay (e.g., CellTiter-Glo®) can be used to measure cell viability, as the amount of ATP is directly proportional to the number of metabolically active cells.

Methodology:

- Cell Plating: Seed cells in a 96-well white, clear-bottom plate and allow them to adhere.
- Compound Treatment: Add serial dilutions of **4-(2-methyloxazol-5-yl)morpholine** to the wells.
- Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
- Assay:
 - Equilibrate the plate and the luminescent assay reagent to room temperature.
 - Add the reagent to each well according to the manufacturer's protocol.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Read the luminescence on a plate reader.
- Data Analysis: Calculate the percent viability relative to DMSO-treated controls and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This application note has outlined a systematic, multi-tiered approach for the preclinical characterization of **4-(2-methyloxazol-5-yl)morpholine**, a representative novel compound from a privileged chemical class. By progressing logically from direct target engagement (TSA, ITC) to biochemical inhibition (TR-FRET) and finally to cellular pathway modulation and functional outcomes (In-Cell Western, Proliferation), researchers can build a robust data package that provides high confidence in a compound's mechanism of action. This cascade is not merely a set of protocols but a strategic framework for decision-making in early-stage drug

discovery, ensuring that the most promising candidates are advanced with a comprehensive understanding of their biological activity.

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